Docosahexaenoic acid methyl ester

Catalog No.
S618872
CAS No.
2566-90-7
M.F
C23H34O2
M. Wt
342.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosahexaenoic acid methyl ester

CAS Number

2566-90-7

Product Name

Docosahexaenoic acid methyl ester

IUPAC Name

methyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-

InChI Key

VCDLWFYODNTQOT-JDPCYWKWSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Synonyms

Methyl 4,7,10,13,16,19-cis-docosahexanenoate; Methyl all-cis-4,7,10,13,16,19-docosahexaenoate; Methyl cis,cis,cis,cis,cis,cis-docosa-4,7,10,13,16,19-hexaenoate; Methyl cis-4,7,10,13,16,19-docosahexaenoate; Methyl Docosahexaenoate;

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC

Docosahexaenoic acid methyl ester (DHA methyl ester), also known as cervonic acid methyl ester, is a modified form of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA) []. DHA is crucial for brain function and development, particularly in infants and children []. Esterification with methanol converts one of the carboxylic acid groups (COOH) of DHA into a methyl ester (COOCH3), altering its chemical properties but preserving its core structure []. DHA methyl ester is often derived from fish oil or microalgae for use in research and potential therapeutic applications [].


Molecular Structure Analysis

DHA methyl ester has a long, straight hydrocarbon chain with six double bonds in a specific cis configuration (all double bonds have the hydrogens on the same side of the double bond) []. This structure is essential for its biological functions. Key features include:

  • A carboxylic acid methyl ester group (COOCH3) at one end of the chain [].
  • A long chain of 22 carbon atoms (C22) [].
  • Six double bonds (denoted as 4,7,10,13,16,19) with cis configuration, making the molecule highly unsaturated [].

This unsaturated structure allows DHA methyl ester to adopt flexible conformations and interact with other molecules through van der Waals forces and hydrogen bonding [].


Chemical Reactions Analysis

Synthesis:

DHA methyl ester can be synthesized from DHA through a process called methylation, which involves reacting DHA with methanol (CH3OH) in the presence of a catalyst like sulfuric acid (H2SO4) [].

C22H32O2 (DHA) + CH3OH --> C23H34O2 (DHA methyl ester) + H2O

Decomposition:

DHA methyl ester can be hydrolyzed back to DHA under acidic or basic conditions. This reaction breaks the ester bond and releases methanol [].

C23H34O2 (DHA methyl ester) + H2O --> C22H32O2 (DHA) + CH3OH

Other Relevant Reactions:

DHA methyl ester can undergo oxidation reactions similar to other PUFAs, forming lipid peroxides which can contribute to oxidative stress if not properly regulated [].


Physical And Chemical Properties Analysis

  • Melting Point: -37°C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like chloroform, methanol, and ethanol []. Insoluble in water [].
  • Stability: Relatively stable under inert atmosphere and low temperatures. Prone to oxidation in the presence of light and oxygen [].

The mechanism of action of DHA methyl ester is still under investigation, but it is believed to be similar to DHA. DHA is incorporated into cell membranes, particularly in the brain and retina, influencing membrane fluidity and function. It may also act as a signaling molecule, regulating gene expression and inflammatory processes [].

Reference Standard for Fatty Acid Quantification

One primary application of DHA-ME lies in serving as a reference standard for quantifying fatty acids, particularly in microalgal and fish oils. The esterification process enhances the molecule's stability and simplifies the analysis of complex fatty acid mixtures by gas chromatography (GC) or high-performance liquid chromatography (HPLC) techniques []. This application is crucial for various research areas, including:

  • Nutrition research: Assessing the fatty acid profiles of different food sources, such as fish and algae, to understand their nutritional value [].
  • Microalgae research: Evaluating the efficiency of microalgae cultivation for producing specific fatty acids like DHA for potential dietary or pharmaceutical applications [].
  • Environmental science: Monitoring the health of aquatic ecosystems by analyzing the fatty acid composition of fish and other marine organisms [].

Investigating Lipid-Protein Interactions

DHA-ME also finds use in research exploring interactions between lipids (fats) and proteins. Studies have investigated the binding of DHA-ME to bovine serum albumin (BSA), a common protein in the blood, to understand how dietary lipids interact with proteins in the body. This research can provide insights into:

  • Nutrient absorption and transport: Understanding how essential fatty acids, like DHA, are transported and utilized within the body [].
  • Protein function: Investigating how lipid binding might affect protein structure and function, potentially influencing various biological processes [].
  • Oxidative stress: Exploring the potential antioxidant properties of DHA and its ability to protect proteins from damage caused by free radicals [].

Additional Research Applications

While the aforementioned applications are most prominent, ongoing research explores the potential of DHA-ME in other areas:

  • Studying the effects of DHA on cellular processes: Researchers might utilize DHA-ME to investigate the impact of DHA on cell signaling, membrane fluidity, and gene expression [].
  • Developing novel drug delivery systems: The properties of DHA-ME might be explored for its potential use in delivering therapeutic agents to specific cells or tissues [].

XLogP3

6.5

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Wikipedia

Cis-4,7,10,13,16,19-docosahexaenoic acid methyl ester

Dates

Modify: 2023-08-15
1. F. Muskiet et al. “Is Docosahexaenoic Acid (DHA) Essential? Lessons from DHA Status Regulation, Our Ancient Diet, Epidemiology and RandomizedControlled Trials” The Journal of Nutrition, Vol. 134 pp. 183-186, 20042. N. Salem et al. “Mechanisms of Actions of Docosahexaenoic Acid in the Nervous System” Lipids, Vol. 36:9 pp. 945-959, 20013. M. de Brava et al. “Effects of an Eicosapentaenoic and Docosahexaenoic Acid Concentrate on a Human Lung Carcinoma Grown in Nude Mice” Lipids,Vol. 26:11 pp. 866-870, 1991

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